3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide
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Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O It is characterized by the presence of a benzamide core substituted with a trichloroethyl group and a dimethylphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetic acid with a suitable amine to form the trichloroethyl intermediate.
Coupling with Benzamide: The trichloroethyl intermediate is then coupled with 3-methylbenzamide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(3-(3-nitrophenyl)thioureido)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(2-nitrophenoxy)ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
Uniqueness
3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenylamino group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19Cl3N2O |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-11-5-4-6-14(10-11)16(24)23-17(18(19,20)21)22-15-8-7-12(2)9-13(15)3/h4-10,17,22H,1-3H3,(H,23,24) |
InChI Key |
RTDUOJOGZDCQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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